Crystal Structure and Density: Propane-Loaded SAO Matrix vs. Guest-Free Sulfuric Acid Hydrates
The parent SAO matrix of propane;sulfuric acid;octahydrate adopts the monoclinic I2 layered structure (a = 7.44247 Å, b = 7.4450 Å, c = 26.1168 Å, β = 125.0428°, V = 1184.78 ų at 80 K) with a density of ~1344 kg m⁻³ [1]. In contrast, the hexahydrate (SAHx) crystallizes in orthorhombic P2₁2₁2₁ with a substantially smaller unit cell volume of 952.25 ų [2]. The tetrahydrate (SAT) exhibits an even higher density of 1569 kg m⁻³ at 83 K [3]. Propane guest incorporation into the SAO lattice is reported to expand interstitial cavities without disrupting the fundamental water-layer topology, producing a compound with a uniquely low-density hydrated matrix hosting hydrophobic C₃ guests—a structural feature absent in all guest-free sulfuric acid hydrates [1].
| Evidence Dimension | Unit cell volume and crystal density |
|---|---|
| Target Compound Data | SAO host lattice: V = 1184.78 ų, density ≈ 1344 kg m⁻³ at 80 K; propane occupies interstitial cavities |
| Comparator Or Baseline | SAHx (hexahydrate): V = 952.25 ų; SAT (tetrahydrate): density ≈ 1569 kg m⁻³ at 83 K |
| Quantified Difference | SAO unit cell is ~24% larger than SAHx; SAO density is ~14% lower than SAT |
| Conditions | Synchrotron X-ray powder diffraction at 80 K (SAO and SAHx); single-crystal data at 83 K (SAT) |
Why This Matters
The expanded, low-density SAO lattice provides larger hydrophobic cavities for propane accommodation compared to denser hydrate phases, directly impacting gas storage capacity and guest release kinetics in experimental applications.
- [1] Maynard-Casely, H.E.; Brand, H.E.A.; Wallwork, K.S. Structure and thermal expansion of sulfuric acid octahydrate. J. Appl. Crystallogr. 2012, 45, 1198–1207. DOI: 10.1107/S0021889812037752. View Source
- [2] Maynard-Casely, H.E.; Wallwork, K.S.; Avdeev, M. A new material for the icy Galilean moons: The structure of sulfuric acid hexahydrate. J. Geophys. Res. Planets 2013, 118, 1895–1902. DOI: 10.1002/jgre.20124. View Source
- [3] Kjallman, T.; Olovsson, I. Hydrogen-bond studies. LVIII. The crystal structures of normal and deuterated sulfuric acid tetrahydrate, (H₅O₂⁺)₂SO₄²⁻ and (D₅O₂⁺)₂SO₄²⁻. Acta Crystallogr. B 1972, 28, 1692–1697. Data cited via Maynard-Casely et al. (2013). View Source
